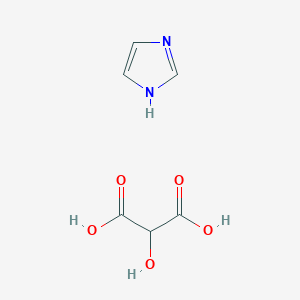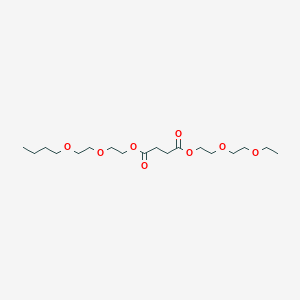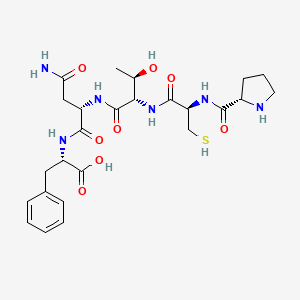
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is a complex peptide compound composed of five amino acids: L-phenylalanine, L-proline, L-cysteine, L-threonine, and L-asparagine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions to prevent racemization.
Deprotection: Protective groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA), to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like TFA, followed by purification through techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microbial hosts, such as Escherichia coli, which then express the peptide. The peptide is subsequently purified from the microbial culture.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol (BME) in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides in organic solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the development of bioactive materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to active sites or allosteric sites on enzymes, modulating their activity. Additionally, the presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s stability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-proline:
L-Phenylalanine, L-lysyl-L-leucyl-L-isoleucyl-L-prolyl-L-asparaginyl-: A longer peptide with different amino acid composition.
Cyclo (L-phenylalanine-L-proline): A cyclic dipeptide involved in quorum sensing in bacteria.
Uniqueness
L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance the peptide’s stability and functionality, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
680987-17-1 |
|---|---|
Formule moléculaire |
C25H36N6O8S |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H36N6O8S/c1-13(32)20(31-23(36)18(12-40)30-21(34)15-8-5-9-27-15)24(37)28-16(11-19(26)33)22(35)29-17(25(38)39)10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18,20,27,32,40H,5,8-12H2,1H3,(H2,26,33)(H,28,37)(H,29,35)(H,30,34)(H,31,36)(H,38,39)/t13-,15+,16+,17+,18+,20+/m1/s1 |
Clé InChI |
QVDOULBEKUTTLL-KQFIUFIBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2)O |
SMILES canonique |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C2CCCN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


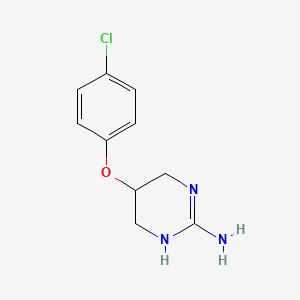
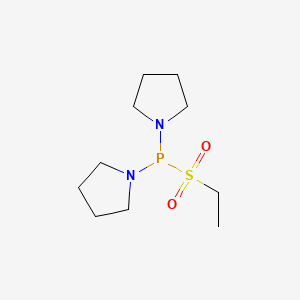

![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
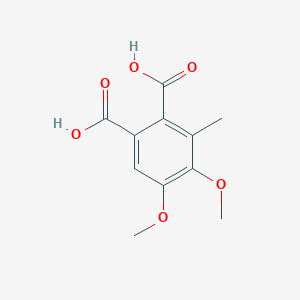
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
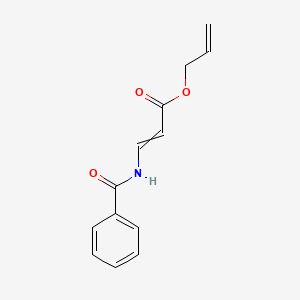
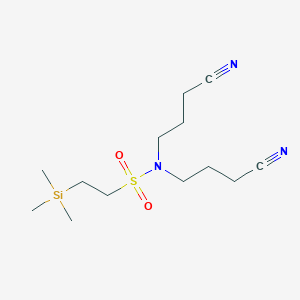
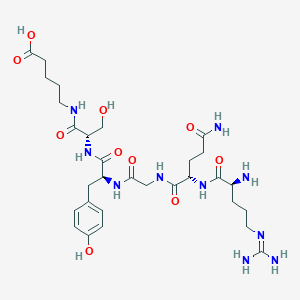

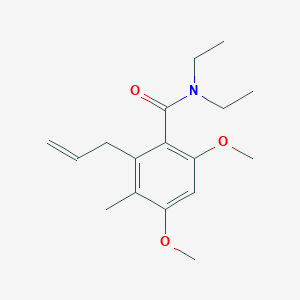
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
